4,4-Difluoro-3,3-dimethylbutan-2-amine;hydrochloride
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Overview
Description
4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 2413899-95-1 . It has a molecular weight of 173.63 . The IUPAC name for this compound is 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is 1S/C6H13F2N.ClH/c1-4(9)6(2,3)5(7)8;/h4-5H,9H2,1-3H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride include its molecular weight (173.63), its physical form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Chemical Detection and Identification
- Detection of Hydrogen Fluoride : A study by Ueta et al. (2015) demonstrated the use of specific compounds for capturing hydrogen fluoride (HF) through a hydrofluorination reaction, which is relevant for the development of fluorine technology and practical detection of HF (Ueta, Mikami, & Ito, 2015).
Photochemical Behavior 2. Fluorescence Enhancement in Aminostilbenes : Yang et al. (2002) explored the introduction of N-phenyl substituents to 4-aminostilbenes, leading to changes in fluorescence and photoisomerization properties, relevant for understanding the photochemical behavior of similar compounds (Yang, Chiou, & Liau, 2002).
Synthesis and Chemical Reactions 3. Synthesis of Amides : Lanigan et al. (2013) investigated using B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, a process that could be applied to the synthesis of compounds related to 4,4-Difluoro-3,3-dimethylbutan-2-amine (Lanigan, Starkov, & Sheppard, 2013).
- Formation of Nitrosoarenes and N-acetoxy Compounds : Bartsch et al. (1972) described the oxidation of specific acethydroxamic acids, leading to nitrosoarenes and N-acetoxy compounds, which might be relevant for understanding reactions involving similar amines (Bartsch, Miller, & Miller, 1972).
Safety and Hazards
The safety information for 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(9)6(2,3)5(7)8;/h4-5H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBNOOFVWJRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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